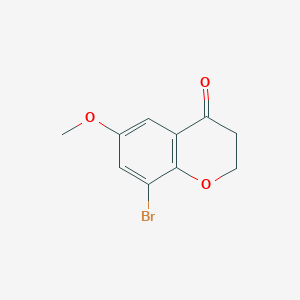

8-Bromo-6-methoxychroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

8-bromo-6-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9BrO3/c1-13-6-4-7-9(12)2-3-14-10(7)8(11)5-6/h4-5H,2-3H2,1H3 |

InChI Key |

FHPRFWJNMRQEHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)OCCC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Route Development

Strategic Approaches for the Construction of the Chromanone Ring System

The formation of the chroman-4-one core is a critical step that can be achieved through various cyclization strategies, often starting from appropriately substituted phenolic precursors.

A primary strategy for constructing the chromanone ring involves the cyclization of precursor aromatic compounds. One of the most common approaches begins with ortho-hydroxyaryl ketones. researchgate.net These precursors can undergo cyclization through several named reactions. For instance, the Claisen condensation of a 2'-hydroxyacetophenone (B8834) with a suitable ester, such as diethyl oxalate, followed by acid-catalyzed cyclization, is a well-established method for forming the chromone (B188151) ring, a close analogue of the chromanone system. ijrpc.comrsc.org

Another powerful technique is the intramolecular Michael addition. A two-step synthesis for various 4-chromanones has been described, initiated from o-hydroxyacetophenones, which highlights the versatility of this approach. researchgate.net Furthermore, modern synthetic methods have introduced innovative cyclization pathways. Photocatalytic radical-initiated cascade cyclizations have emerged as a green and powerful strategy for building the chromanone scaffold from precursors like o-(allyloxy)arylaldehydes. nih.govfrontiersin.org Iron-catalyzed decarboxylative radical cyclization represents another novel approach, utilizing carboxylate salts as radical precursors to form the chroman-4-one ring under mild conditions. nih.gov

The choice of catalyst is often crucial in these cyclization reactions. Acid catalysts such as polyphosphoric acid, hydriodic acid, and acetic acid have been traditionally used to facilitate the ring closure step. ijrpc.com

Table 1: Comparison of Selected Cyclization Strategies for Chromanone/Chromone Synthesis

| Cyclization Strategy | Precursor Type | Typical Conditions/Catalysts | Reference |

|---|---|---|---|

| Claisen Condensation | 2'-Hydroxyacetophenone | Base (e.g., NaOEt), then Acid | ijrpc.comrsc.org |

| Michael Addition | o-Hydroxyacetophenone | Base | researchgate.net |

| Radical Cascade Cyclization | o-(Allyloxy)arylaldehyde | Photocatalyst (e.g., Iron) | nih.govfrontiersin.org |

Intramolecular reactions provide an efficient means of forming the chromanone ring system by creating the necessary carbon-carbon or carbon-oxygen bonds within a single, suitably designed precursor molecule. The Baker–Venkataraman rearrangement is a classic example, where an o-acyloxyacetophenone rearranges to a 1,3-diketone, which then undergoes intramolecular condensation to yield a chromone. rsc.org

Intramolecular condensation of phenolic compounds with a carboxylic acid side chain can also be catalyzed by reagents like polyphosphoric acid to form the chromanone ring. ijrpc.com Aldol-type condensations of 2'-hydroxyacetophenones with aldehydes can also lead to the formation of the chromanone structure, sometimes facilitated by microwave irradiation. researchgate.net

More contemporary methods include N-heterocyclic carbene (NHC)-catalyzed intramolecular reactions. For example, an enantioselective intramolecular cross-benzoin reaction has been developed to produce chiral chromanones in excellent yield and enantioselectivity. beilstein-journals.org Similarly, an intramolecular Wittig reaction of acylphosphoranes, generated from the silyl (B83357) ester of O-acyl(aroyl)salicylic acids, offers a high-yield route to the chromen-4-one core. researchgate.net

Introduction and Functionalization of Substituents

The specific placement of the bromo and methoxy (B1213986) groups on the chromanone ring is essential for defining the identity and properties of 8-Bromo-6-methoxychroman-4-one. This requires regioselective functionalization techniques.

Introducing a bromine atom at a specific position on the aromatic ring of the chromanone system demands high regioselectivity. The electronic properties of the existing substituents on the ring heavily influence the position of electrophilic aromatic substitution. For a 6-methoxychroman-4-one (B1352115) precursor, the methoxy group is an activating, ortho-para directing group, while the carbonyl and the ether oxygen of the pyranone ring are deactivating.

Direct bromination of a 6-methoxychroman-4-one intermediate would likely be complex. Therefore, regiocontrol is often achieved by selecting a starting material that already contains the bromine atom in the desired position or by using specialized brominating agents. chemistryviews.org

Several modern bromination methods offer improved regioselectivity. An environmentally favorable protocol uses tetrabutylammonium (B224687) bromide (TBAB) promoted by vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂). organic-chemistry.org This system can achieve selective bromination of some aromatic compounds. organic-chemistry.org Another mild and highly regioselective method for brominating phenols involves using trimethylsilyl (B98337) bromide (TMSBr) in the presence of a sterically bulky sulfoxide, which favors para-bromination relative to the hydroxyl group. chemistryviews.org While these methods are applied to phenols, the principles can be adapted for chromanone precursors. The synthesis of related compounds like 4-bromo-2H-chromenes from chroman-4-ones using phosphorus tribromide (PBr₃) has also been reported, although this modifies the pyran ring. researchgate.net

The methoxy group is typically introduced by starting the synthesis with a precursor that already contains this functionality. For the synthesis of this compound, a common strategy would involve starting with a phenol (B47542) that is methoxylated at the para-position and brominated at an ortho-position relative to the hydroxyl group.

For example, the synthesis of 7-methoxychroman-4-one derivatives often begins with a corresponding methoxy-substituted 2'-hydroxyacetophenone. rsc.orgnih.gov The synthesis of 6-Methoxychroman-4-amine, for instance, starts with 6-methoxy-2-hydroxyacetophenone. This highlights a general and effective strategy where the methoxy group is incorporated into the starting aromatic ketone before the chromanone ring is constructed.

Alternatively, a methoxy group can be introduced via nucleophilic aromatic substitution on a suitably activated ring or through other functional group transformations, though this is less common for this specific position. smolecule.com

The construction of a specifically substituted molecule like this compound is inherently a multi-step process. vapourtec.com These sequences involve a carefully planned series of reactions to build the molecule in a controlled and efficient manner. vapourtec.com

A plausible multi-step route to this compound would begin with a substituted phenol, for example, 2-bromo-4-methoxyphenol. This starting material would then undergo a reaction to introduce an acetyl group ortho to the hydroxyl group, such as a Friedel-Crafts acylation or a Fries rearrangement, to form 3-bromo-2-hydroxy-5-methoxyacetophenone. This key intermediate would then be subjected to a cyclization reaction, as described in section 2.1, to form the final chromanone ring.

Advanced Synthetic Strategies

The synthesis of the chroman-4-one scaffold, a core structure in numerous biologically active compounds, has benefited significantly from modern synthetic innovations. For derivatives like this compound, advanced strategies offer improved efficiency, selectivity, and access to complex molecular architectures.

Catalytic Transformations (e.g., Palladium-Catalyzed Carbonylation)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful tools for constructing complex molecular frameworks. Carbonylation reactions, in particular, are pivotal for introducing a carbonyl group (C=O), a key feature of the chroman-4-one structure. These methods often involve the coupling of an aryl halide or triflate with a carbon monoxide source and a suitable coupling partner.

An unexpected palladium-catalyzed carbonylative synthesis of 2,3-disubstituted chromones has been developed starting from 2-bromofluorobenzenes and ketones. au.dkresearchgate.net This process proceeds through a sequence involving carbonylation, a Claisen-Hasse rearrangement, and an intramolecular nucleophilic aromatic substitution (SNAr). au.dkresearchgate.net The initial step is the palladium-catalyzed carbonylation of a ketone with an o-bromofluorobenzene to produce vinyl benzoates, which then rearrange to form 1,3-diketones. au.dkresearchgate.net An intramolecular SNAr reaction of this intermediate yields the final chromone product. au.dkresearchgate.net

Further advancements include the palladium-catalyzed C-H activation and carbonylation of 2-phenolchromones to construct chromone-annelated coumarin (B35378) cores, as demonstrated in the total synthesis of Frutinone A. nih.gov Another innovative approach is a palladium-catalyzed [2 + 2 + 1] annulation among 3-iodochromones, bridged olefins, and cyclopropenone, with the latter serving as a novel carbon monoxide surrogate. rsc.org This method efficiently assembles chromone-fused cyclopentanones through a Heck coupling/C(sp²)-H activation/carbonylation sequence. rsc.org

Table 1: Examples of Palladium-Catalyzed Carbonylative Strategies for Chromone Synthesis

| Reaction Type | Key Reactants | Catalyst System | CO Source | Key Features | Citations |

|---|---|---|---|---|---|

| Carbonylative Annulation | 2-Bromofluorobenzenes, Ketones | Palladium Catalyst | CO gas | Sequential carbonylation/Claisen-Hasse rearrangement/SNAr. | au.dk, researchgate.net |

| C-H Activation/Carbonylation | 2-Phenolchromones | Palladium Catalyst | Mo(CO)6 | Constructs chromone-annelated coumarin core. | nih.gov |

| [2+2+1] Annulation | 3-Iodochromones, Bridged Olefins | Palladium Catalyst | Cyclopropenone | Heck coupling/C-H activation/carbonylation cascade. | rsc.org |

Photoredox Catalysis and C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging new chemical bonds under mild conditions. upenn.edu This approach harnesses light energy to initiate single-electron transfer processes, enabling reactions that are often difficult to achieve through traditional thermal methods. upenn.edu Combining photoredox catalysis with C-H functionalization represents a highly atom-economical route to complex molecules. nih.govnih.govacs.org

A notable application is the photoredox-catalyzed coupling of 2-trifluoroborato-4-chromanones with various heteroarenes via a Minisci-type pathway. nih.govnih.govacs.orgacs.org In this process, an organic photocatalyst, such as mesitylacridinium perchlorate, can be more effective than precious metal catalysts. nih.govnih.govacs.org The reaction is particularly relevant as it has been successfully applied to a chromanone core bearing a bromine atom on the aryl ring. acs.org Specifically, 6-bromo-2-trifluoroboratochromanone, synthesized via a copper-catalyzed β-borylation of 6-bromochromone, was shown to be a viable substrate for this transformation, allowing for further functionalization. acs.org This demonstrates a robust method for late-stage C-H functionalization on the chromanone scaffold. upenn.eduacs.org

Furthermore, photoredox/nickel dual catalysis has been developed to overcome limitations of traditional cross-coupling reactions, enabling C(sp³)–C(sp²) bond formations under mild conditions. upenn.edu This dual catalytic system has been used to access libraries of natural and unnatural aryl chromanones from trifluoroboratochromanone precursors and aryl bromides. upenn.edu

Asymmetric Synthesis and Enantioselective Approaches

The synthesis of single-enantiomer chromanones is of great importance, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Several enantioselective strategies have been developed to access these chiral structures with high optical purity.

Key approaches for synthesizing enantio-enriched flavanones and chromanones include:

Asymmetric reduction of a chromone precursor : This involves using a chiral reducing agent or a catalyst to stereoselectively reduce the double bond of a chromone.

Intermolecular conjugate addition : A metal nucleophile can be added to a chromone in a conjugate fashion, guided by a chiral catalyst. nih.gov

Intramolecular cyclization : An appropriately designed acyclic precursor can undergo cyclization, where the stereochemistry is controlled by a chiral catalyst or a pre-existing stereocenter. nih.gov

One successful method is the asymmetric hydrogenation of chromene derivatives. For instance, (S)-6-methoxychroman-3-carboxylic acid was synthesized in high yield (89%) and excellent enantiomeric excess (ee) (89%) via asymmetric hydrogenation of the corresponding chromene-3-carboxylic acid using a ruthenium catalyst with a chiral H8-BINAP ligand. rsc.org The optimization of this reaction involved screening various chiral ligands and reaction conditions. rsc.org

Another powerful technique is the intramolecular Mitsunobu reaction. The asymmetric synthesis of (S)-2,6-dimethylchroman-4-one was achieved using this reaction as the key step to form the chiral chromanone ring system. semanticscholar.org Additionally, organocatalyzed asymmetric conjugate addition has been employed. The use of quinine (B1679958) as a base for the intramolecular conjugate addition of an o-tigloylphenol afforded the chromanone core with enantioselectivity. nih.gov

Table 2: Optimization of Asymmetric Hydrogenation for 6-Methoxychromene-3-carboxylic acid

| Entry | Catalyst (mol%) | Chiral Ligand | Conditions | Time (h) | Conversion (%) | ee (%) | Citation |

|---|---|---|---|---|---|---|---|

| 1 | Rh(NBD)2BF4 (1 mol%) | (S,S)-Mandyphos SL-M004-1 | rt, MeOH | 2.25 | 100 | 85 | rsc.org |

| 2 | (S)-[(RuCl(H8-BINAP))2(µ-Cl)3][NH2Me2] (0.5 mol%) | H8-BINAP | 70°C, MeOH:H2O (2:1), HCO2Na (10 eq) | 3 | 100 | 89 | rsc.org |

| 3 | (S)-Segphos-Ph·RuCl2·1/2Me2NH4Cl (0.5 mol%) | Segphos-Ph | 70°C, MeOH:H2O (2:1), HCO2Na (10 eq) | 4.33 | 100 | 82 | rsc.org |

| 4 | [Rh(nbd)2]BF4 (0.5 mol%) | Walphos (W001-1) | 40°C, MeOH | 20 | 100 | 30 | rsc.org |

Optimization of Reaction Conditions and Yields

The successful synthesis of a target molecule like this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side products. This involves systematically adjusting parameters such as solvent, temperature, reaction time, catalyst loading, and the nature of reagents and additives.

For example, in a silver-promoted radical cascade reaction to produce 3-aryldifluoromethyl-containing chroman-4-ones, conditions were extensively optimized. mdpi.com The reaction of 2-allyloxybenzaldehyde with 4-methyl difluorophenylacetic acid was initially tested under visible light redox conditions but was improved by switching to thermal conditions with K₂S₂O₈ as an oxidant. mdpi.com The choice of solvent was critical; a mixture of CH₃CN/H₂O (1:3) gave the highest yield (73%) compared to other solvent systems like EtOH/H₂O, DMSO/H₂O, or pure water. mdpi.com The amount of oxidant and the ratio of starting materials were also fine-tuned to achieve the optimal outcome. mdpi.com

The synthesis of benzylidene-7-methoxychroman-4-ones provides another example, where the condensation of 7-methoxychroman-4-one with various benzaldehydes was achieved by bubbling HCl gas through an ethanol (B145695) solution at room temperature, leading to yields as high as 85%. nih.gov In other syntheses, the choice of base, such as using diisopropylamine (B44863) (DIPA), can be crucial for directing the reaction towards the desired 2-alkyl-chroman-4-ones. researchgate.net

Considerations for Laboratory Scale-up and Industrial Production Methods

Transitioning a synthetic route from a small laboratory scale (milligrams to grams) to a larger scale (kilograms) for pre-clinical or industrial production presents significant challenges. nuvisan.comotavachemicals.com This process requires not only a robust and high-yielding reaction but also one that is safe, cost-effective, and environmentally acceptable. selvita.com

Key considerations for scale-up include:

Route Scouting and Process Optimization: The initial synthetic route may need to be redesigned to avoid hazardous reagents (e.g., pyrophoric substances), expensive catalysts, or difficult purifications like column chromatography. nuvisan.comselvita.com The goal is to develop a process that is cheaper, greener (less waste), and safer. selvita.com

Purification Methods: At a large scale, chromatographic purification is often impractical. Alternative methods like recrystallization or distillation are preferred. nuvisan.comacs.org Two distinct approaches for the kilogram-scale synthesis of a chroman-4-one intermediate were successfully developed to avoid chromatography, with one method requiring only a single slurry purification step. acs.org

Equipment: Standard laboratory glassware is replaced with specialized equipment such as large, double-jacketed glass reactors (up to 50L or more), high-pressure autoclaves for hydrogenations, and industrial-scale rotary evaporators. selvita.comchimia.ch For certain reactions, continuous flow reactors can offer better control over reaction conditions, improve safety, and increase efficiency. nuvisan.com

Process Control and Safety: Rigorous monitoring of reaction parameters (temperature, pressure, stirring rate) is essential for reproducibility and safety. chimia.ch A thorough safety assessment must be conducted to manage potential hazards associated with large quantities of chemicals and exothermic reactions.

Companies specializing in chemical scale-up offer expertise in transitioning projects from the lab to production, utilizing optimized processes and state-of-the-art facilities to ensure quality and efficiency. nuvisan.comotavachemicals.comselvita.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6-Bromo-2-trifluoroboratochromanone |

| 2-Trifluoroborato-4-chromanones |

| Mesitylacridinium perchlorate |

| 2,3-Disubstituted chromones |

| 2-Bromofluorobenzenes |

| Vinyl benzoates |

| 1,3-Diketones |

| 3-Iodochromones |

| Cyclopropenone |

| Frutinone A |

| 2-Phenolchromones |

| (S)-6-Methoxychroman-3-carboxylic acid |

| 6-Methoxychromene-3-carboxylic acid |

| (S)-2,6-Dimethylchroman-4-one |

| o-Tigloylphenol |

| Quinine |

| 3-Aryldifluoromethyl-containing chroman-4-ones |

| 2-Allyloxybenzaldehyde |

| 4-Methyl difluorophenylacetic acid |

| Benzylidene-7-methoxychroman-4-ones |

| 7-Methoxychroman-4-one |

Chemical Reactivity and Transformation Studies

Redox Chemistry of the Chromanone Scaffold

The chromanone core of 8-Bromo-6-methoxychroman-4-one is amenable to both oxidation and reduction reactions, targeting the pyranone and aromatic rings.

The oxidation of chromanones can lead to the formation of quinone derivatives, which are often more reactive and can undergo further chemical transformations. smolecule.com Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide under acidic conditions can be employed for this purpose. smolecule.com The methoxy (B1213986) group on the aromatic ring can also be a site for oxidative demethylation to yield hydroquinone (B1673460) dimethyl ethers, which can then be selectively oxidized to the corresponding quinone derivatives using reagents like cerium (IV) ammonium (B1175870) nitrate. rsc.org This process has been shown to be effective even in the presence of other sensitive functional groups. rsc.org

The ketone group at the C-4 position of the chromanone ring is readily reduced to a secondary alcohol, yielding the corresponding 8-Bromo-6-methoxychroman-4-ol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reducing agent is known for its chemoselectivity, typically reducing aldehydes and ketones without affecting other functional groups like esters or amides. masterorganicchemistry.com The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used for the complete reduction of the ketone.

Table 1: Reagents for the Reduction of Chroman-4-ones

| Reagent | Product | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Chroman-4-ol | Methanol/THF, 0°C | |

| Lithium Aluminum Hydride (LiAlH₄) | Chroman-4-ol | Anhydrous THF, 0°C to rt | tezu.ernet.in |

When a substituent is present at the C-2 or C-3 position of the chromanone ring, the reduction of the C-4 ketone can lead to the formation of diastereomers. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions. For instance, the reduction of 2-substituted chroman-4-ones with NaBH₄ can proceed with high diastereoselectivity. The development of enantioselective and diastereoselective methods is crucial for the synthesis of specific stereoisomers of chroman-4-ols, which can be important for their biological activity. tezu.ernet.in

Substitution Reactions at Aromatic and Pyrone Rings

The bromine and methoxy groups on the aromatic ring of this compound provide handles for further functionalization through substitution reactions.

The bromine atom at the 8-position of the chromanone ring is susceptible to nucleophilic aromatic substitution. vulcanchem.com This reactivity is enhanced by the presence of the electron-withdrawing ketone group. However, direct nucleophilic substitution on an aryl halide is generally challenging.

A more common and versatile approach for the substitution of the bromine atom is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comwikipedia.org This reaction involves the coupling of the aryl bromide with an organoboron species in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling is widely used to form carbon-carbon bonds and can be employed to introduce a variety of aryl or heteroaryl groups at the 8-position. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. wikipedia.orgscholaris.ca

Table 2: Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Arylboronic acids | mdpi.com |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/Water | Arylboronic acids | scholaris.ca |

Another important palladium-catalyzed reaction is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines. mdpi.com

The methoxy group at the 6-position can be derivatized, most commonly through demethylation to yield the corresponding phenol (B47542). This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr), though the latter may require harsh conditions. Selective demethylation can also be achieved under certain conditions, for example, by heating in the presence of N,N-dimethylformamide or urea. google.com The resulting phenolic hydroxyl group can then be used for further functionalization, such as etherification or esterification.

Electrophilic Aromatic Substitutions on the Benzene (B151609) Ring

The benzene ring of this compound possesses two substituents, a bromine atom at the C-8 position and a methoxy group at the C-6 position, which govern the regioselectivity of electrophilic aromatic substitution reactions. The 6-methoxy group is a strongly activating, ortho, para-directing group, while the 8-bromo group is a deactivating, yet ortho, para-directing substituent.

The directing effects of these two groups are synergistic, both favoring substitution at the C-7 position. The methoxy group also directs towards the C-5 position. However, substitution at C-5 is sterically hindered by the adjacent C-4 carbonyl function and the C-8 bromo group. Consequently, electrophilic attack is most likely to occur at the C-5 and C-7 positions.

In analogous compounds like 6-methoxychroman-3-one, electrophilic substitutions such as nitration and bromination have been shown to occur primarily at the 5- and 8-positions, guided by the directing influence of the methoxy group. For this compound, further substitution would be predicted to favor the C-5 and C-7 positions, which are activated by the existing methoxy group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Br₂ / FeBr₃ (Bromination) | 5,8-Dibromo-6-methoxychroman-4-one or 7,8-Dibromo-6-methoxychroman-4-one | The methoxy group strongly activates the ortho positions (C-5 and C-7). |

| HNO₃ / H₂SO₄ (Nitration) | 8-Bromo-6-methoxy-5-nitrochroman-4-one or 8-Bromo-6-methoxy-7-nitrochroman-4-one | Nitration is expected to occur at the positions most activated by the methoxy group. |

Functionalization at Specific Ring Positions (e.g., C-2, C-3)

The heterocyclic pyranone ring of the chromanone scaffold offers multiple sites for functionalization, particularly at the C-2 and C-3 positions, which are adjacent to the ring oxygen and the carbonyl group, respectively.

The chroman-4-one framework allows for the introduction of various substituents at the C-2 and C-3 positions, leading to diverse molecular architectures such as flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones). researchgate.net

C-2 Position: The synthesis of 2-alkyl and 2-aryl substituted chroman-4-ones is a key strategy for creating structural diversity. gu.se Efficient methods have been developed for synthesizing 2-alkyl substituted derivatives, which can serve as important intermediates for further modification. gu.se These methods often involve the cyclization of appropriately substituted phenolic precursors with α,β-unsaturated acids or aldehydes.

C-3 Position: The C-3 position, being an α-carbon to the ketone, is amenable to various substitution reactions. Methods for introducing substituents include direct bromination at the C-3 position followed by nucleophilic substitution, or through reactions like the samarium-mediated Reformatsky reaction. gu.se This allows for the incorporation of a wide range of functional groups, including amino, cyano, and acetate (B1210297) moieties. gu.se

A prominent reaction for the functionalization of the C-3 position is the Claisen-Schmidt condensation, which involves the reaction of the chroman-4-one with an aldehyde to form a 3-benzylidene or other 3-alkylidene derivative. researchgate.net This reaction is typically catalyzed by acid (e.g., gaseous HCl) or base. researchgate.netnih.gov The methylene (B1212753) group at C-3 is activated by the adjacent C-4 carbonyl group, facilitating deprotonation and subsequent nucleophilic attack on the aldehyde carbonyl.

This reaction has been extensively used to synthesize series of 3-benzylidene-4-chromanones for various studies. For instance, 7-methoxychroman-4-one can be condensed with a variety of substituted benzaldehydes in the presence of HCl gas to yield the corresponding (E)-3-benzylidene derivatives. nih.govmums.ac.ir A similar approach would be directly applicable to this compound.

Table 2: Examples of Benzylidene Derivatives Synthesized from Substituted Chroman-4-ones

| Chroman-4-one Reactant | Aldehyde Reactant | Resulting Benzylidene Product | Reference |

| 7-Hydroxychroman-4-one | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | (E)-3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxychroman-4-one | mums.ac.ir |

| 7-Methoxychroman-4-one | 3-Chloro-4,5-dimethoxybenzaldehyde | (E)-3-(3-Chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | researchgate.netnih.gov |

| 8-Ethoxy-6-methylchroman-4-one | 4-Isopropylbenzaldehyde | 8-Ethoxy-3-(4-isopropylbenzylidene)-6-methylchroman-4-one | iucr.org |

| 6-Methoxychroman-4-one (B1352115) | 4-Methoxybenzaldehyde | (E)-3-(4-Methoxybenzylidene)-6-methoxychroman-4-one | nih.gov |

Ring-Opening and Ring-Closing Reactions

The stability and reactivity of the chroman-4-one ring system allow for both its formation through ring-closing reactions and its cleavage through ring-opening reactions under specific conditions.

Ring-Closing Reactions: The most fundamental ring-closing reaction is the synthesis of the chroman-4-one scaffold itself. A common and effective method is the intramolecular cyclization of a substituted phenoxypropionic acid or a related precursor. For example, the synthesis of 7-hydroxy-4-chromanone is achieved through the reaction of resorcinol (B1680541) with 3-chloropropionic acid to form a propiophenone (B1677668) intermediate, which is then cyclized in the presence of a base like sodium hydroxide (B78521) to yield the bicyclic chromanone structure. nih.govmums.ac.ir This intramolecular Williamson ether synthesis followed by cyclization is a robust strategy for constructing the chromanone core.

Ring-Opening Reactions: The heterocyclic ring of chroman-4-ones can be opened under certain reaction conditions.

Oxidative Cleavage: Under strong oxidizing conditions, such as treatment with potassium permanganate (KMnO₄) and sulfuric acid at elevated temperatures, the chroman ring can undergo oxidative cleavage to yield carboxylic acid derivatives.

Nucleophilic Attack: In related chromone (B188151) systems (which possess a C2-C3 double bond), the pyrone ring is susceptible to opening via nucleophilic attack at the C-2 position. researchgate.net This can initiate a cascade of reactions leading to completely different heterocyclic systems. While chroman-4-ones are more stable due to the saturated heterocyclic ring, similar reactivity can be envisaged with potent nucleophiles under forcing conditions.

Structural Elucidation and Advanced Analytical Characterization

Crystallographic Analysis

Investigation of Crystal Packing and Intermolecular Interactions:Without crystallographic data, it is impossible to analyze the supramolecular assembly, including how individual molecules pack in the solid state and the nature of any intermolecular interactions such as hydrogen bonds or π-stacking.

While information exists for isomers and related chromanone derivatives, strict adherence to scientific accuracy and the specific subject of this article prevents the extrapolation of that data to represent 8-Bromo-6-methoxychroman-4-one. The generation of a detailed and reliable scientific article as per the requested outline is contingent upon the future publication of this essential experimental data.

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable tools in the analysis of this compound, enabling its separation from starting materials, byproducts, and other impurities. The choice of technique depends on the specific analytical goal, whether it is for quantitative analysis, reaction monitoring, or the identification of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound. While specific HPLC methods for this exact compound are not extensively detailed in publicly available literature, general methods for related chroman-4-one derivatives can be adapted. For instance, a study on chroman-4-one-based inhibitors reported using HPLC to confirm the purity of synthesized compounds, achieving a purity of 97% for (Z)-3-(aminomethylene)-8-bromo-6-chloro-2-phenethylchoman-4-one. Another study on 8-methoxypsoralen, a related compound, detailed an HPLC method with a standard curve linear from 15 to 500 µg/L and a detection limit of 1.5 µg/L. Such methods typically employ a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a gradient elution to optimize separation. Detection is commonly achieved using a UV detector set at a wavelength where the chroman-4-one core exhibits strong absorbance.

A typical HPLC method for analyzing chroman-4-one derivatives might involve the following parameters:

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The retention time of this compound under specific HPLC conditions is a key identifier, and the peak area is proportional to its concentration, allowing for accurate quantification. The purity of a sample is assessed by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, including the synthesis of this compound. By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, chemists can qualitatively assess the consumption of starting materials and the formation of the desired product.

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). The choice of the mobile phase, or eluent, is critical for achieving good separation. For chroman-4-one derivatives, a

Theoretical and Computational Investigations of Molecular Properties

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule. For 8-Bromo-6-methoxychroman-4-one, these studies help in characterizing its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For chromanone derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to optimize the molecular geometry and compute key electronic properties. researchgate.net

Molecular Geometry: The optimized geometry of chroman-4-one derivatives reveals a nearly planar benzopyran ring system. The introduction of a bromine atom at the C8 position and a methoxy (B1213986) group at the C6 position influences the planarity and the bond lengths and angles of the aromatic ring due to steric and electronic effects. The geometric parameters for a representative chromanone derivative, as determined by DFT, are generally in good agreement with experimental values from X-ray diffraction studies. researchgate.net

Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. schrodinger.com

For chromone (B188151) derivatives, DFT calculations have been used to determine these values. nih.govresearchgate.net The presence of electron-donating groups like methoxy and electron-withdrawing halogens like bromine can significantly modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. The lipophilicity of the molecule is also affected, with halogens like bromine and chlorine increasing lipid solubility. nih.gov

Table 1: Calculated Electronic Properties of a Representative Chromone Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 3.5 D |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. mdpi.comarxiv.org This analysis allows for the characterization of interatomic interactions, including covalent and non-covalent bonds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For chromone derivatives, MEP analysis helps in identifying the most reactive parts of the molecule. researchgate.net The carbonyl oxygen of the chroman-4-one scaffold is consistently a region of high negative potential, making it a primary site for electrophilic attack and hydrogen bond donation. The aromatic ring exhibits a more complex potential distribution due to the substituents. The bromine atom in this compound would likely lead to a region of positive potential on the halogen atom (a σ-hole), making it a potential site for halogen bonding interactions. The methoxy group, being electron-donating, would increase the negative potential on the aromatic ring, particularly at the ortho and para positions. A representative MEP map for a chromanone derivative would show these distinct regions of electrostatic potential. researchgate.net

Prediction of Reaction Pathways and Energetics

Computational chemistry can be employed to model reaction mechanisms and calculate the energetics of different reaction pathways, providing insights into reaction feasibility and selectivity. mdpi.com For this compound, this could involve studying its synthesis or its metabolic transformations.

While general synthetic routes for chroman-4-one derivatives are known, such as the cyclization of 2-hydroxyacetophenones, specific computational studies on the reaction pathways and energetics for the synthesis of this compound are not prevalent in the searched literature. Such studies would involve locating the transition states and calculating the activation energies for the key steps in its formation, which could aid in optimizing reaction conditions.

Computational Modeling of Molecular Recognition and Interactions

Understanding how a molecule interacts with biological macromolecules is fundamental to drug design. Computational modeling provides powerful tools for predicting these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

Derivatives of the chroman-4-one scaffold have been the subject of numerous in silico docking studies to evaluate their potential as inhibitors of various enzymes and receptors. nih.govresearchgate.netresearchgate.net For instance, chromone derivatives have been investigated as potential inhibitors of the main protease of SARS-CoV-2 and human carbonic anhydrases. nih.govresearchgate.net

In the context of this compound, docking studies could predict its binding affinity and mode of interaction with potential biological targets. The presence of the bromine atom and the methoxy group would influence its binding through specific interactions such as halogen bonds, hydrogen bonds, and hydrophobic interactions. The results of such studies are typically presented in a table that includes the docking score, which is an estimate of the binding free energy, and the key interacting residues in the protein's active site.

Table 2: Representative Molecular Docking Results for a Chromanone Derivative

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Carbonic Anhydrase II | 2AWY | -8.5 | His94, His96, Thr199, Thr200 |

| SARS-CoV-2 Mpro | 6LU7 | -7.2 | His41, Cys145, His163, Glu166 |

(Note: These are representative results for chromanone derivatives against specific targets. The actual binding affinity and interacting residues for this compound would depend on the specific protein target.)

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, while specific MD simulation studies are not extensively documented in publicly available research, the conformational analysis and stability can be inferred from studies on closely related chromanone derivatives. nih.govnih.gov

MD simulations of various chromanone-based compounds have been employed to investigate the stability of protein-ligand complexes, which is crucial for drug discovery. nih.govresearchgate.net These simulations typically analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions to determine the stability of the compound within a biological target's active site. For instance, MD simulations on other chromanone derivatives have revealed stable interactions with target proteins, suggesting their potential as therapeutic agents. nih.gov

Conformational Analysis:

The chroman-4-one scaffold consists of a benzene (B151609) ring fused to a dihydropyranone ring. The dihydropyranone ring is not planar and typically adopts a half-chair or an envelope conformation. The specific conformation of this compound would be influenced by its substituents. The bromine atom at position 8 and the methoxy group at position 6 can introduce steric and electronic effects that favor a particular puckering of the dihydropyranone ring.

The conformational flexibility of the chromanone ring is a key determinant of its biological activity, as it governs how the molecule fits into the binding pocket of a target protein. Computational studies on similar molecules, such as 3-(3-Methoxybenzylidene)chroman-4-one, have shown a half-chair conformation, which is influenced by the steric interactions of its substituents.

Stability Analysis:

The stability of this compound can be assessed through MD simulations by monitoring its structural integrity over the simulation time. Key metrics from such a simulation would include:

RMSD: A low and stable RMSD value for the compound's backbone atoms would indicate that it maintains a stable conformation.

RMSF: This metric highlights the flexibility of different parts of the molecule. For this compound, higher fluctuations might be observed in the methoxy group, while the fused ring system would be expected to be more rigid.

Potential Energy: A stable potential energy throughout the simulation is indicative of a stable molecular system.

While direct experimental or simulation data for this compound is limited, the general principles from related chromanone studies suggest that it would be a relatively stable compound with a defined conformational preference.

Structure-Property Relationships Derivation

Structure-property relationships (SPRs) are fundamental to medicinal chemistry and materials science, as they correlate the chemical structure of a compound with its physical, chemical, and biological properties. For this compound, the SPRs can be derived by analyzing the individual and combined effects of its core structure and substituents. nih.gov

The chroman-4-one core is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The specific properties of this compound are modulated by the bromo and methoxy substituents on the aromatic ring.

Influence of Substituents:

8-Bromo Group: The bromine atom is a halogen with a significant impact on the molecule's properties.

Electronic Effect: Bromine is an electron-withdrawing group via the inductive effect, which can influence the reactivity of the aromatic ring. It is also a weak deactivator in electrophilic aromatic substitution.

Steric Effect: The size of the bromine atom can influence the conformation of the molecule and its ability to bind to biological targets.

Lipophilicity: The presence of bromine generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can be important for molecular recognition and binding to biological macromolecules.

6-Methoxy Group: The methoxy group also plays a crucial role in defining the properties of the compound.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be critical for interactions with biological targets.

Solubility: The methoxy group can slightly increase the polarity and potential for hydrogen bonding, which may influence the compound's solubility in aqueous media.

Combined Effects and Predicted Properties:

The interplay between the bromo and methoxy groups on the chromanone scaffold is expected to result in a unique set of properties for this compound. Structure-activity relationship (SAR) studies on various substituted chromanones have shown that the nature and position of substituents are critical for their biological activity. nih.govjst.go.jp For example, in some series of chromanone derivatives, the presence of a halogen has been linked to enhanced antimicrobial or anticancer activity. researchgate.net

The table below summarizes the potential influence of the substituents on the properties of this compound, based on general principles and data from related compounds.

| Property | Influence of 8-Bromo Group | Influence of 6-Methoxy Group | Predicted Overall Effect for this compound |

| Electronic Profile | Electron-withdrawing (inductive) | Electron-donating (resonance) | Modulated electronic distribution on the aromatic ring, influencing reactivity and interaction with biological targets. |

| Lipophilicity | Increases lipophilicity | Slightly increases polarity | Likely to be a moderately lipophilic compound, affecting its ADME properties. |

| Biological Activity | Potential for enhanced antimicrobial or anticancer activity. Can act as a handle for further chemical modification. | Can modulate biological activity and selectivity. nih.gov | The specific combination of substituents may lead to unique biological activities, warranting further investigation. |

| Conformation | Steric bulk can influence ring puckering. | Can influence local conformation and interactions. | The overall conformation will be a balance of these steric and electronic influences. |

Advanced Synthetic Applications and Functional Material Precursors

Versatile Building Block in Complex Organic Synthesis

The chroman-4-one scaffold is widely recognized as a "privileged structure" in the fields of organic synthesis and drug discovery due to its prevalence in biologically active compounds. researchgate.netnih.govresearchgate.netresearchgate.net 8-Bromo-6-methoxychroman-4-one, in particular, is a valuable intermediate, offering multiple reactive sites for the construction of more complex molecular architectures. researchgate.net Its utility stems from the presence of the C4-ketone, the activated aromatic ring, and the strategically placed bromine atom, which can be readily transformed through various organic reactions.

The carbonyl group at the C-4 position is a key functional handle for modifications such as condensation reactions. For instance, it can react with aldehydes to form 3-benzylidene-chroman-4-ones, which are rigid analogs of chalcones and have been explored for their cytotoxic properties. researchgate.netnih.gov Furthermore, the bromine atom at the C-8 position serves as an excellent site for carbon-carbon bond formation via cross-coupling reactions. Research has demonstrated that bromo-substituted chroman scaffolds can undergo Suzuki coupling reactions to introduce new aryl or heteroaryl groups, thereby expanding molecular diversity and creating complex structures. rsc.org This reactivity allows chemists to use this compound as a foundational element, systematically building upon its core to achieve target molecules with desired complexity and functionality. An example includes the use of 8-bromo-6-chloro-2-pentylchroman-4-one as a potent inhibitor of the enzyme SIRT2, highlighting how substituted chromanones are key to developing complex bioactive agents. researchgate.net

Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

The inherent reactivity of the this compound framework makes it an ideal starting point for the synthesis of a wide array of other heterocyclic systems. researchgate.netresearchgate.net Organic chemists have utilized chroman-4-ones to construct novel fused and spirocyclic compounds.

One common strategy involves reactions targeting the C3 and C4 positions. For example, 3-bromochroman-4-ones can act as precursors to 3-hetarylchroman-4-ones through nucleophilic substitution reactions, although this can be complicated by a competing elimination reaction that forms the corresponding chromone (B188151). scispace.com A more direct transformation of the chromanone core involves the reaction with phosphorus tribromide (PBr₃), which converts chroman-4-ones into 4-bromo-2H-chromenes, thus forming a different heterocyclic system. researchgate.net

Furthermore, the chromanone skeleton is a key component in multi-component reactions designed to build molecular complexity in a single step. For instance, the reaction of ortho-hydroxychalcones (which can be derived from chromanones) with indoles and alcohols can produce complex 4-indole substituted chromans. rsc.org These examples underscore the role of this compound as a versatile platform for accessing a rich diversity of heterocyclic structures.

Table 1: Examples of Heterocyclic Systems Derived from Chroman-4-one Precursors

| Precursor Class | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| Chroman-4-one | PBr₃ | 4-Bromo-2H-chromene | researchgate.net |

| 3-Bromochroman-4-one | 1-Amino-1,3,4-triazole | 3-(Triazolium)chroman-4-one salt | scispace.com |

| o-Hydroxychalcone | Indole, Alcohol (e.g., Methanol) | 4-Indole substituted chroman | rsc.org |

Role in the Development of Chemical Probes and Tags

The structural and electronic properties of the chroman-4-one scaffold make it an attractive candidate for the development of specialized chemical tools for biological and analytical applications.

Derivatives of bromo-substituted chroman-4-ones have shown significant promise as fluorescent probes for biological imaging. researchgate.net A notable area of research is in the development of diagnostic agents for neurodegenerative diseases. researchgate.netnih.gov Specifically, a series of (E)-6-bromo-3-benzylidenechroman-4-ones were synthesized and evaluated as potential imaging agents for detecting β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. researchgate.netnih.gov These compounds exhibited high binding affinities for Aβ aggregates, and fluorescent staining tests confirmed their ability to selectively label these plaques in brain tissue. researchgate.net

The development of such probes relies on the chromanone core acting as a fluorophore, whose properties can be fine-tuned by the substituents on the benzylidene moiety. This highlights a sophisticated application of the chroman-4-one skeleton, moving beyond its role as a simple synthetic intermediate to that of a functional imaging tool. researchgate.netnih.gov While the broader class of coumarins is well-known for fluorescence applications, the specific use of bromo-chromanones demonstrates their utility in creating highly targeted molecular probes. rsc.org

The planar, aromatic nature of the chroman-4-one ring system makes it a suitable scaffold for designing molecules that can interact with DNA. researchgate.net Research into related bromo-substituted chromone derivatives has explored their DNA-binding properties. exaly.com These compounds are investigated for their potential to act as DNA intercalators, where the flat heterocyclic structure inserts itself between the base pairs of the DNA double helix. nih.gov

Such interactions can interfere with DNA replication and transcription, forming the basis of action for some anticancer agents. nih.govnih.gov The bromine atom on the this compound scaffold can serve two purposes in this context. It can modulate the electronic properties and steric profile of the molecule to fine-tune its binding affinity and selectivity. Alternatively, it can be used as a synthetic handle to attach other functional groups, such as alkylating agents or side chains that interact with the DNA grooves, potentially leading to dual-action compounds that both intercalate and form covalent bonds with DNA. nih.gov

Intermediate in the Synthesis of Peptidomimetics and Other Biomolecule Analogues

The chroman-4-one framework is considered a privileged scaffold in medicinal chemistry, often used to design analogues of natural biomolecules, including peptidomimetics. nih.govresearchgate.net Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and bioavailability. The rigid structure of the chroman-4-one core provides an excellent foundation for orienting pharmacophoric groups in a defined three-dimensional space, mimicking the secondary structure of a peptide.

Key to this application is the conversion of the C4-ketone to an amine, creating a chiral center and introducing a crucial functional group for peptide bond formation. The resulting chroman-amines, such as (S)-6-bromo-8-methoxychroman-4-amine, serve as valuable intermediates. These chiral amines can be coupled with amino acids or other bioactive fragments to generate novel hybrid molecules or peptidomimetics. These new entities are then explored for a range of therapeutic applications, including the development of neuroprotective and anticancer agents.

Exploration in Materials Science Research

The unique structural characteristics of this compound also make it a compound of interest for exploration in materials science. smolecule.comlookchem.com The rigid, bicyclic core combined with polar functional groups (a ketone and a methoxy (B1213986) ether) and the reactive bromine atom suggests potential for creating novel functional materials. smolecule.com

Specifically, chroman-4-one derivatives have been proposed as candidates for the development of liquid crystals and components for organic light-emitting diodes (OLEDs). smolecule.comambeed.com The planarity and polarity of the molecule are conducive to forming the ordered phases required for liquid crystalline behavior. For OLEDs, the chromanone core could be incorporated into larger conjugated systems that exhibit desirable photophysical properties, such as efficient light emission. The bromine atom provides a convenient point for synthetic elaboration, allowing the core to be integrated into polymers or other large molecular frameworks to create materials with tailored electronic or optical properties. smolecule.comlookchem.com

Potential for Liquid Crystalline Behavior

The development of liquid crystals often involves molecules with a rigid core and flexible peripheral groups. The chroman framework itself is a divalent group that can be incorporated into larger molecular structures designed to exhibit liquid-crystalline properties. wipo.int Patent literature reveals that compounds incorporating two chroman-derived structural moieties can be suitable as components for anisotropic switching media, such as those used in liquid-crystal display devices. wipo.int

While direct experimental evidence for liquid crystalline behavior in this compound has not been reported, its core structure is found in molecules designed for such purposes. wipo.inttandfonline.com The rigid, planar nature of the benzopyran system in this compound, combined with the potential for introducing various substituents, aligns with the fundamental structural requirements for creating liquid crystalline materials. The presence of the bromine and methoxy groups influences the molecule's polarity and potential for intermolecular interactions, which are critical factors in the formation of mesophases.

Applications in Optoelectronic Components (e.g., OLEDs)

The field of organic light-emitting diodes (OLEDs) relies on materials that can efficiently convert electrical energy into light. The chromone scaffold, a close structural relative of chroman-4-one (differing by a double bond between C2 and C3), has been successfully utilized in creating emitters for OLEDs. frontiersin.org

Specifically, 6-bromo-4H-chromen-4-one has been used as a key reactant in the synthesis of a high-performance thermally activated delayed fluorescence (TADF) emitter, PXZ-CMO. frontiersin.org In this synthesis, the bromo-chromone moiety serves as an electrophilic partner in a Buchwald-Hartwig cross-coupling reaction with phenoxazine (B87303) (PXZ). The resulting PXZ-CMO molecule, which incorporates the chromone core as an electron-accepting unit, was used to fabricate efficient TADF-OLEDs. frontiersin.org

The successful use of a bromo-substituted chromone as a precursor for an OLED component highlights the potential of the closely related this compound for similar applications. The chroman-4-one structure can act as a building block for more complex molecules designed for optoelectronic purposes. The bromine atom at the 8-position provides a reactive handle for synthetic modification, such as cross-coupling reactions, enabling the integration of this scaffold into larger systems with tailored electronic and photophysical properties suitable for use in OLEDs.

| Emitting Layer Component | Host Material | External Quantum Efficiency (EQE) at 1,000 cd m⁻² |

| PXZ-CMO | mCP | 10.4% |

| PXZ-CMO | DPEPO | 6.4% |

| This table presents the performance of an OLED device using a chromone-based TADF emitter synthesized from a bromo-chromone precursor. Data sourced from frontiersin.org. |

Chemical Basis for Redox Activity and Radical Scavenging Studies

The chroman-4-one skeleton is a privileged structure found in many natural and synthetic compounds exhibiting antioxidant properties. nih.gov The capacity of these molecules to engage in redox reactions and scavenge free radicals is highly dependent on their substitution patterns. nih.govresearchgate.net

The chemical structure of this compound contains several features that suggest a capacity for redox activity and radical scavenging. The methoxy group at the 6-position is an electron-donating group, which influences the electronic properties of the aromatic ring. This is analogous to the structures of many phenolic and methoxy-substituted antioxidants. nih.govtubitak.gov.tr The antioxidant activity of chromanone analogs is often attributed to the presence of hydroxyl or methoxy groups on the benzene (B151609) ring. nih.gov

Future Research Directions and Translational Perspectives in Chemical Sciences

Development of Green Chemistry Methodologies for Synthesis

The increasing demand for environmentally benign chemical processes has spurred research into green synthetic methods for heterocyclic compounds like chromanones. ijrpc.comfrontiersin.org Future efforts concerning 8-Bromo-6-methoxychroman-4-one will likely focus on replacing traditional, often harsh, synthetic conditions with more sustainable alternatives.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, lower energy consumption, and higher yields. nih.govthieme-connect.com Research has demonstrated the efficient synthesis of chromone (B188151) and chromanone cores using microwave heating, sometimes in solvent-free conditions or with recyclable catalysts. thieme-connect.comijcce.ac.irijcce.ac.ir Adapting these microwave-assisted protocols for the intramolecular cyclization steps required to form the this compound core could offer a greener and more efficient production route compared to conventional heating methods.

Catalytic Approaches: The use of solid-acid catalysts, such as supported trifluoromethanesulfonic acid or phosphomolybdic acid, presents an alternative to corrosive and difficult-to-recycle liquid acids like polyphosphoric acid, which are traditionally used in chromanone ring closure. ijrpc.com Developing a robust, reusable solid catalyst for the synthesis of this specific chromanone would enhance the atom economy and reduce hazardous waste.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability. A multi-step continuous flow process could be designed for this compound, starting from simple precursors and involving steps like acylation and tandem cyclization, potentially telescoping several reactions into a single, efficient operation. researchgate.net

Visible-Light Photoredox Catalysis: This technique uses light as an abundant and non-toxic energy source to drive chemical transformations, aligning perfectly with green chemistry principles. researchgate.net Photocatalytic radical-initiated cascade cyclizations have been successfully employed to create the chroman-4-one scaffold. frontiersin.org Future research could devise a visible-light-mediated pathway to this compound, minimizing the need for thermal energy and potentially toxic reagents.

A comparison of a hypothetical traditional route versus a potential green route is outlined below.

| Parameter | Hypothetical Traditional Synthesis | Potential Green Chemistry Approach |

|---|---|---|

| Catalyst/Reagent | Stoichiometric strong acids (e.g., PPA) | Catalytic solid acid or photoredox catalyst |

| Energy Source | Conventional thermal heating (reflux) | Microwave irradiation or visible light (LEDs) |

| Solvent | High-boiling point organic solvents | Greener solvents or solvent-free conditions |

| Waste Profile | High, with difficult-to-recycle byproducts | Reduced waste, potential for catalyst recycling |

| Efficiency | Moderate yields, long reaction times | Potentially higher yields, shorter reaction times |

Exploration of Undiscovered Chemical Transformations and Novel Reactivity

The unique arrangement of functional groups in this compound makes it a fertile ground for exploring novel chemical reactions. Modern synthetic methods can unlock new pathways for derivatization, creating a library of complex molecules from this single precursor.

C-Br Bond Functionalization: The bromine atom at the C-8 position is a highly versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, including aryl, alkyl, and amino groups, through reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. These transformations would enable the synthesis of novel derivatives with tailored electronic and steric properties.

C-H Activation: Recent advances in C-H activation offer a powerful strategy for directly functionalizing the chromanone core, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov The ketone group at C-4 can act as a directing group to selectively activate the C-5 position for arylation, alkylation, or amination. rsc.org This method provides a highly atom-economical route to novel C-5 substituted chromanones, a transformation that is difficult to achieve through classical electrophilic substitution.

Reactivity of the Methoxy (B1213986) Group: The electron-donating 6-methoxy group influences the reactivity of the aromatic ring. While it directs electrophilic substitution, it can also be a target for ether cleavage to reveal a phenol (B47542). This phenolic group can then be used for further modifications, such as O-arylation or conversion into a triflate for subsequent coupling reactions.

Ketone and Methylene (B1212753) Group Transformations: The carbonyl group at C-4 and the adjacent methylene group at C-3 are sites for a variety of transformations. This includes asymmetric reductions to create chiral alcohols, alpha-functionalization via enolate chemistry, or reactions like the Knoevenagel condensation. nih.gov For instance, bromination at the C-3 position has been shown to be a viable route for introducing further substituents. gu.se

| Reaction Site | Transformation Type | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| C8-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 8-Aryl-6-methoxychroman-4-one |

| C8-Br | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP) | 8-Amino-6-methoxychroman-4-one |

| C5-H | Directed C-H Arylation | Aryl halide, Ru(II) or Rh(III) catalyst | 5-Aryl-8-bromo-6-methoxychroman-4-one |

| C6-OCH₃ | Ether Cleavage | BBr₃ or HBr | 8-Bromo-6-hydroxychroman-4-one |

| C3-H₂ | α-Hydroxylation | PhI(OAc)₂ | 8-Bromo-3-hydroxy-6-methoxychroman-4-one |

Integration of Machine Learning in Synthetic Pathway Prediction

For a molecule like this compound, ML models could:

Propose Novel Retrosynthetic Disconnections: An AI algorithm could analyze the structure and identify bond disconnections that a human chemist might overlook, potentially leading to more efficient or convergent synthetic strategies. mit.edu These models treat molecules as graphs or sequences (like SMILES strings) and use neural networks to predict the most likely precursors. acs.org

Optimize Reaction Conditions: Beyond just predicting pathways, advanced ML models can suggest optimal reaction conditions (catalysts, solvents, temperature) by learning from experimental data, thereby accelerating laboratory-based discovery. arxiv.org

Evaluate Synthetic Accessibility: AI tools can score the "synthesizability" of virtual compounds, allowing researchers to prioritize targets. mdpi.com When designing derivatives of this compound, this allows for the rapid screening of thousands of potential structures to identify those that are most likely to be synthetically feasible.

The application of transfer learning is particularly relevant for specialized structures like heterocycles, where reaction data may be less abundant. chemrxiv.orgmdpi.com A model pre-trained on a general reaction dataset can be fine-tuned on a smaller, specific dataset of chromanone syntheses to significantly improve its predictive accuracy for this class of compounds. mdpi.com

| Step | Description | AI/ML Tool Function |

|---|---|---|

| 1. Target Input | The structure of this compound is provided to the model. | Parses molecular structure (SMILES or graph). |

| 2. Retrosynthesis | The model recursively breaks down the target into simpler precursors. | Applies learned reaction rules (templates) or template-free methods to suggest disconnections. acs.org |

| 3. Pathway Ranking | Multiple potential synthetic routes are generated. | Scores pathways based on predicted yield, step count, cost of starting materials, and "greenness". chemcopilot.com |

| 4. Output | A ranked list of complete, viable synthetic pathways is presented to the chemist. | Provides actionable plans for laboratory execution. |

Design of Next-Generation Chemical Probes Based on the Chromanone Core

Chemical probes are essential tools for studying biological systems, allowing for the visualization and modulation of specific proteins or pathways. nih.gov The chromanone scaffold, being a component of many natural products, is an excellent starting point for probe development. acs.orgresearchgate.net this compound is particularly well-suited for this purpose.

Fluorescent Probes: While the chromanone core itself is not strongly fluorescent, it can be readily converted into a fluorophore. dntb.gov.uadntb.gov.ua For example, the bromine at C-8 can be replaced with a fluorophore via a coupling reaction. Alternatively, the entire scaffold can be modified to create an environment-sensitive probe where fluorescence is "turned on" upon binding to a target or in response to a specific cellular event (e.g., a change in redox potential). The electron-donating methoxy group at C-6 can help tune the photophysical properties of such probes. dntb.gov.ua

Targeted Covalent Inhibitors: The reactive bromine handle can be exploited to design targeted covalent probes. By attaching a ligand that binds to a specific protein, the bromine atom can be positioned to form a covalent bond with a nearby nucleophilic residue (like cysteine) in the protein's binding pocket, leading to irreversible inhibition and facilitating target identification.

Photoaffinity Labels: The bromine atom could be replaced with a photo-reactive group, such as an azide (B81097) or diazirine. This would create a probe that, upon binding to its target protein, can be permanently cross-linked by exposure to UV light, allowing for the identification of binding partners.

Biotinylated Pull-Down Reagents: Attaching a biotin (B1667282) tag to the chromanone scaffold, likely via the C-8 position, would create a tool for affinity purification. nih.gov This allows researchers to "fish" for the protein targets of the chromanone derivative from cell lysates, helping to elucidate its mechanism of action.

| Probe Type | Design Strategy | Role of 8-Bromo Position | Potential Application |

|---|---|---|---|

| Fluorescent Probe | Couple a known fluorophore or modify the core to create a solvatochromic dye. | Attachment point for a fluorophore or a group that modulates fluorescence. | Imaging protein localization or sensing cellular environment. |

| Targeted Covalent Probe | Incorporate a specific binding moiety and use the bromine as a reactive warhead. | Acts as an electrophile for covalent bond formation with a target protein. | Irreversible enzyme inhibition; target validation. |

| Photoaffinity Label | Replace bromine with a photo-activatable group (e.g., aryl azide). | Site for introduction of the photo-reactive cross-linker. | Identifying direct binding partners in a complex biological matrix. |

| Affinity Purification Probe | Attach a biotin molecule via a linker. | Convenient handle for tethering the biotin tag. | Pull-down experiments to identify interacting proteins. nih.gov |

Contribution to Advanced Functional Materials with Tailored Properties

The incorporation of well-defined heterocyclic structures into polymers and other materials can impart unique and desirable properties. The rigid, planar nature of the chromanone core, combined with the reactive bromine handle of this compound, makes it an attractive building block (monomer) for advanced functional materials.

Conductive Polymers: By employing cross-coupling reactions like Suzuki or Stille polymerization at the C-8 position, this compound can be polymerized to form conjugated polymers. The chromanone unit, with its polar carbonyl and ether groups, would influence the polymer's electronic properties, solubility, and solid-state packing, making it a candidate for applications in organic electronics like organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Polymer-Bound Antioxidants and Stabilizers: The chromanone scaffold is known to possess antioxidative properties. nih.gov By grafting this compound onto a polymer backbone (e.g., polyethylene), it is possible to create materials with built-in resistance to oxidative degradation. Research has already shown that grafting chromone onto polyethylene (B3416737) via C-H activation yields a material with enhanced antioxidant capabilities. rsc.org

Fluorescent Materials for Sensing and Sorting: Similar to the design of molecular probes, incorporating the chromanone moiety into a polymer can create fluorescent materials. These could be used as solid-state sensors for detecting specific analytes or as fluorescent markers for applications like plastic sorting, where a small amount of the functional polymer can make the bulk material traceable.

Liquid Crystals: The rigid, somewhat planar structure of the chromanone core is a feature common to mesogens, the molecules that form liquid crystals. By attaching appropriate long-chain alkyl or other mesogenic groups to the this compound scaffold, it may be possible to design novel liquid crystalline materials with unique phase behaviors and electro-optical properties.

| Material Type | Role of this compound | Key Property | Potential Application |

|---|---|---|---|

| Conjugated Polymer | Monomer unit for polymerization via C-Br bond. | Semiconductivity, Photoluminescence | Organic LEDs (OLEDs), Organic transistors (OFETs) |

| Functionalized Polyolefin | Grafted functional group. | Antioxidant, UV-stability | Long-life plastics, packaging materials |

| Fluorescent Polymer | Pendant fluorogenic group. | Fluorescence | Solid-state chemical sensors, plastic sorting |

| Liquid Crystal | Rigid core (mesogen). | Anisotropic self-assembly | Display technologies, optical switches |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-Bromo-6-methoxychroman-4-one with high purity (≥95%)?

- Methodological Answer : The compound can be synthesized via bromination of 6-methoxychroman-4-one using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperatures (0–25°C). Purification typically involves recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to CAS RN 1260018-90-3 standards .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) using SHELXL refinement is recommended.

- Spectroscopy :

- NMR : H and C NMR in CDCl₃ to identify methoxy (δ ~3.8 ppm) and chromanone carbonyl (δ ~190 ppm).

- MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 257.0 (C₁₀H₉BrO₃).

- Elemental analysis : Match experimental vs. theoretical C/H/Br/O ratios .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard).

- Storage : In amber vials at 0–6°C under inert gas (N₂/Ar) to prevent degradation.

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for brominated compound disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Systematic replication : Reproduce synthesis and analysis under standardized conditions (solvent, temperature, instrument calibration).

- Multivariate analysis : Use PCA (Principal Component Analysis) to compare spectral outliers and identify confounding variables (e.g., solvent polarity, impurities).

- Collaborative validation : Cross-validate data with independent labs using harmonized protocols .

Q. What experimental design strategies optimize the study of this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- DoE (Design of Experiments) : Apply a factorial design to test pH (2–12), temperature (25–80°C), and time (0–72 hrs).

- Stability indicators : Monitor degradation via HPLC peak area reduction and LC-MS for byproduct identification.

- Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C .

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.

- MD simulations : Solvate the molecule in explicit water to study solvent interactions and diffusion coefficients.

- Docking studies : If biologically active, use AutoDock Vina to predict binding affinities with target proteins .

Q. What statistical approaches address contradictory results in the biological activity of this compound across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies to compute pooled effect sizes (e.g., Hedge’s g) and assess heterogeneity via I² statistics.

- SEM (Structural Equation Modeling) : Test latent variables (e.g., compound purity, assay sensitivity) as mediators of conflicting bioactivity outcomes .

- Bayesian inference : Update prior probabilities of activity hypotheses with new evidence to quantify uncertainty .